molecular formula C19H21NO5S B3640435 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B3640435
M. Wt: 375.4 g/mol
InChI Key: AOKGPWISCLGFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring substituted with a 3,4-dimethylphenyl group and a methoxycarbonyl group, as well as a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Methoxycarbonylation: The methoxycarbonyl group can be introduced via esterification using methanol and a strong acid catalyst like sulfuric acid.

    Coupling with butanoic acid: The final step involves coupling the substituted thiophene with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Aluminum chloride, sulfuric acid, triethylamine

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies investigating the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways involved in inflammation or cancer progression.

    Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(3,4-DIMETHYLPHENYL)-3-(CARBOXY)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure but with a carboxy group instead of a methoxycarbonyl group.

    4-{[4-(3,4-DIMETHYLPHENYL)-3-(HYDROXY)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure but with a hydroxy group instead of a methoxycarbonyl group.

Uniqueness

4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

5-[[4-(3,4-dimethylphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-11-7-8-13(9-12(11)2)14-10-26-18(17(14)19(24)25-3)20-15(21)5-4-6-16(22)23/h7-10H,4-6H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKGPWISCLGFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 3
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 4
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 5
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 6
Reactant of Route 6
4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.